Furan ethyl agonist

Estrogen Receptor Subtype Selectivity Binding Affinity

The compound designated 'Furan ethyl agonist' corresponds to 3-ethyl-2,4,5-tris(4-hydroxyphenyl)furan (compound 15b), a synthetic, nonsteroidal, tetrasubstituted furan that functions as a potent and highly selective agonist for estrogen receptor alpha (ERα). Unlike the endogenous ligand estradiol, which activates both ERα and ERβ, this triphenolic furan achieves pronounced subtype selectivity, making it a precise molecular tool for dissecting ERα-specific biology.

Molecular Formula C24H20O4
Molecular Weight 372.4 g/mol
Cat. No. B10763579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran ethyl agonist
Molecular FormulaC24H20O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C24H20O4/c1-2-21-22(15-3-9-18(25)10-4-15)24(17-7-13-20(27)14-8-17)28-23(21)16-5-11-19(26)12-6-16/h3-14,25-27H,2H2,1H3
InChIKeyNOPKPJCBQWSGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan Ethyl Agonist (ERα-Selective) Compound Overview for Scientific Procurement


The compound designated 'Furan ethyl agonist' corresponds to 3-ethyl-2,4,5-tris(4-hydroxyphenyl)furan (compound 15b), a synthetic, nonsteroidal, tetrasubstituted furan that functions as a potent and highly selective agonist for estrogen receptor alpha (ERα) [1]. Unlike the endogenous ligand estradiol, which activates both ERα and ERβ, this triphenolic furan achieves pronounced subtype selectivity, making it a precise molecular tool for dissecting ERα-specific biology [1]. Its primary research value resides in its ability to induce full ERα transcriptional activity while remaining functionally silent on ERβ, a profile that is rare among small-molecule ER ligands [1].

Why Generic ER Agonists Cannot Replace the Furan Ethyl Agonist for ERα-Specific Studies


In estrogen receptor pharmacology, subtype-specific signaling controls divergent physiological outcomes; therefore, pan-agonists like 17β-estradiol are unsuitable for experiments requiring isolation of ERα-mediated effects [1]. Generic substitution with other ERα-preferring ligands (e.g., the thiophene-core compounds or the widely used propyl pyrazole triol, PPT) introduces confounding variables because these alternatives exhibit different selectivity margins, partial agonist character, or off-target activity on ERβ [2]. The triphenolic furan scaffold of the ethyl agonist delivers a unique combination of full ERα agonism and a binding selectivity window exceeding 50-fold, a differential that fails upon switching to its bisphenolic furan analogues, which lack comparable subtype discrimination [1]. These quantitative performance gaps are detailed below.

Furan Ethyl Agonist Quantitative Differentiation Evidence vs. Closest Analogs


ERα Subtype Binding Selectivity: Furan Ethyl Agonist vs. Estradiol

The furan ethyl agonist achieves high subtype binding selectivity for ERα over ERβ, a property completely absent in the endogenous agonist estradiol, which binds both subtypes with comparable affinity [1]. This selectivity is a critical determinant for experiments that must attribute functional outcomes exclusively to ERα activation.

Estrogen Receptor Subtype Selectivity Binding Affinity

Transcriptional Activity Profile: Furan Ethyl Agonist vs. Other Alkyl-Substituted Triphenolic Furans

Among the 3-alkyl-2,4,5-tris(4-hydroxyphenyl)furan series (compounds 15a–d), the ethyl-substituted analogue (15b) exhibits the optimal balance of full ERα agonist activity and minimal ERβ activation, outperforming the methyl (15a), propyl (15c), and butyl (15d) congeners [1]. This establishes the ethyl derivative as the preferred choice within the patent-defended chemical space.

Transcriptional Activation ERα Agonism Reporter Gene Assay

ERα Binding Selectivity: Triphenolic Furan Ethyl Agonist vs. Bisphenolic Furan Analogues

The presence of three 4-hydroxyphenyl substituents on the furan core is essential for ERα selectivity; the bisphenolic analogues (compounds 15f–i) lose this discrimination and show substantially lower ERα binding preference [1]. This structural requirement directly informs procurement when a researcher considers a simpler bisphenolic furan as a potential substitute.

Structure-Activity Relationship Phenol Substituents Binding Selectivity

Heterocyclic Core Comparison: Furan Ethyl Agonist vs. Thiophene-Core ERα Ligands

Replacement of the furan core with a thiophene ring yields a distinct pharmacological profile; while tris(hydroxyphenyl)-thiophenes retain ERα selectivity, many thiophene analogues exhibit superagonist character and altered potency that complicates dose-response interpretation [2]. The furan ethyl agonist provides a more graded, full-agonist response without the exaggerated efficacy of superagonists, making it a cleaner probe for canonical ERα transcriptional activity.

Heterocyclic Scaffold Estrogen Receptor Binding Affinity

Recommended Application Scenarios for Furan Ethyl Agonist Based on Quantitative Differentiation Evidence


ERα-Specific Gene Expression Profiling Without ERβ Cross-Interference

When the experimental objective is to map ERα-specific transcriptomic changes, the furan ethyl agonist's >50-fold binding selectivity and full ERα agonism with ERβ inactivity [1] eliminate the confounding contributions of ERβ activation that accompany estradiol or PPT treatment. This enables cleaner RNA-seq or ChIP-seq datasets that unambiguously attribute regulatory elements to ERα.

Structure-Activity Relationship (SAR) Benchmarking of Novel ERα Ligands

As a well-characterized triphenolic furan with defined binding selectivity, potency, and full agonist character [1], compound 15b serves as an optimal positive control for screening campaigns aiming to identify next-generation ERα-selective ligands. Its profile provides a benchmark ceiling for selectivity and efficacy against which new chemical entities can be quantitatively compared.

In Vivo Models of ERα-Dependent Tissues (Bone, Uterus, Mammary Gland)

For tissue-specific ERα studies in rodent models, the furan ethyl agonist can be administered to activate ERα pathways without simultaneously triggering ERβ-mediated effects [1]. This is particularly valuable in tissues co-expressing both receptor subtypes, where estradiol treatment would obscure the individual contribution of each receptor.

Crystallography and Molecular Docking Studies of Ligand-ERα Complexes

The structural basis of ERα selectivity exhibited by the furan ethyl agonist [1] makes it a suitable tool ligand for co-crystallization or cryo-EM studies designed to reveal the molecular determinants of subtype-specific ligand recognition, aiding rational drug design efforts targeting ERα-driven pathologies.

Quote Request

Request a Quote for Furan ethyl agonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.